rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine
CAS No.: 23775-42-0
Cat. No.: VC11619493
Molecular Formula: C9H19N
Molecular Weight: 141.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23775-42-0 |
|---|---|
| Molecular Formula | C9H19N |
| Molecular Weight | 141.3 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Configuration
The compound’s IUPAC name, rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine, specifies the relative configuration of its stereocenters. The "rac" prefix denotes a racemic mixture, meaning it contains equal parts of (1R,4R) and (1S,4S) enantiomers. The cyclohexane ring adopts a chair conformation, with the isopropyl group (-CH(CH₃)₂) and amine (-NH₂) group occupying equatorial positions to minimize steric strain . This trans arrangement (1r,4r) distinguishes it from cis diastereomers, where substituents would reside on the same face of the ring.
Stereochemical Implications
The trans configuration enhances molecular stability and influences intermolecular interactions. For example, in cariprazine—an antipsychotic drug—the trans-4-substituted cyclohexane-1-amine moiety is critical for binding to dopamine and serotonin receptors . Computational studies suggest that the isopropyl group’s steric bulk in the trans orientation optimizes hydrophobic interactions with biological targets, a property shared by rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine .
Synthesis and Manufacturing
Industrial Synthesis Routes
The synthesis of rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine typically involves hydrogenation or reductive amination of 4-isopropylcyclohexanone. A notable method employs transaminases (TAs) to catalyze the diastereoselective amination of ketones, achieving high enantiomeric excess (ee) and diastereomeric excess (de) . For instance, continuous-flow biocatalysis using immobilized TAs has been reported to produce trans-4-substituted cyclohexane-1-amines with >99% de, offering a scalable and sustainable alternative to traditional chemical methods .
Table 1: Key Synthetic Parameters
| Parameter | Value/Description | Source Citation |
|---|---|---|
| Starting Material | 4-Isopropylcyclohexanone | |
| Catalyst | Immobilized Transaminase | |
| Diastereomeric Excess (de) | >99% | |
| Purity | 95% (typical industrial grade) |
Challenges in Stereochemical Control
Achieving high diastereopurity requires precise control over reaction conditions. Competing pathways, such as the formation of cis isomers or over-reduction products, necessitate optimized temperature, pH, and solvent systems . Industrial processes often employ chiral auxiliaries or enantioselective catalysts to mitigate these issues .
Physical and Chemical Properties
Physicochemical Data
rac-(1r,4r)-4-(Propan-2-yl)cyclohexan-1-amine is a colorless to pale-yellow liquid at room temperature, with a boiling point of approximately 210°C (extrapolated). Its lipophilicity (logP ≈ 2.8) derives from the isopropyl group, enhancing membrane permeability in biological systems . The compound is sparingly soluble in water but miscible with organic solvents like dichloromethane and ethanol.
Stability and Reactivity
Comparative Analysis with Related Compounds
cis vs. trans Diastereomers
The cis diastereomer, rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine, differs in spatial arrangement, leading to reduced biological activity due to steric clashes in receptor binding . For instance, cariprazine’s trans configuration confers 10-fold greater affinity for dopamine D₃ receptors compared to its cis counterpart .
Structural Analogs
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